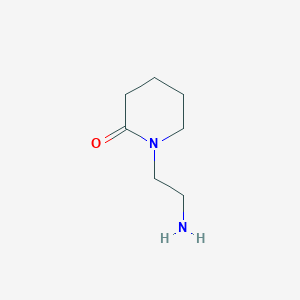

1-(2-Aminoethyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDYQUTYAZWYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594432 | |

| Record name | 1-(2-Aminoethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27578-61-6 | |

| Record name | 1-(2-Aminoethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)piperidin-2-one, a derivative of the δ-valerolactam scaffold, represents a versatile building block in medicinal chemistry. The presence of a primary amino group tethered to the lactam nitrogen introduces a key site for further functionalization, making it an attractive precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a particular focus on its relevance in drug discovery. While direct experimental data for this specific molecule is limited, this guide synthesizes information from related piperidine and piperidin-2-one derivatives to offer valuable insights for researchers in the field.

Introduction: The Piperidin-2-one Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, earning it the status of a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The piperidin-2-one (or δ-valerolactam) substructure, a six-membered cyclic amide, is a key component in many of these bioactive molecules.[3][4] The introduction of an N-aminoethyl substituent onto this scaffold, as in this compound, provides a reactive handle for the development of new chemical entities with potentially enhanced pharmacological profiles.

Molecular Structure and Chemical Properties

While a detailed experimental characterization of this compound is not extensively reported in the public domain, its structure and properties can be reliably inferred from its constituent parts and data from analogous compounds. The molecule consists of a piperidin-2-one ring N-substituted with an ethylamine chain.

dot

Caption: 2D Structure of this compound

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₄N₂O | |

| Molecular Weight | 142.20 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or solid | Based on similar N-substituted piperidines.[5] |

| Boiling Point | >200 °C (Predicted) | High boiling point expected due to the polar lactam and amine groups. |

| Melting Point | Not available | The hydrobromide salt is commercially available.[6][7][8] |

| Solubility | Soluble in water and polar organic solvents | The presence of the amine and lactam functionalities suggests good solubility in protic solvents. |

| pKa | ~9-10 (for the primary amine) | Similar to other primary alkylamines. |

Synthesis of this compound

Proposed Synthetic Pathway:

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: N-Alkylation of δ-Valerolactam

-

To a solution of δ-valerolactam (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the lactam salt.

-

A solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous DMF is then added dropwise.

-

The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction is quenched with water and the product, N-(2-phthalimidoethyl)piperidin-2-one, is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Causality: The use of a strong base like sodium hydride is essential to deprotonate the lactam nitrogen, making it a potent nucleophile for the subsequent SN2 reaction with the alkyl halide. The phthalimide group serves as an effective protecting group for the primary amine, preventing it from undergoing side reactions.

Step 2: Deprotection of the Phthalimide Group

-

The purified N-(2-phthalimidoethyl)piperidin-2-one from the previous step is dissolved in ethanol.

-

Hydrazine hydrate (2-4 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride or hydrobromide salt followed by recrystallization.[6][7][8]

Causality: The Gabriel synthesis, employing hydrazine, is a classic and reliable method for the deprotection of phthalimides to reveal the primary amine.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two main functional groups: the lactam and the primary amine.

-

Lactam Group: The amide bond within the piperidin-2-one ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding 5-aminopentanoic acid derivative. The carbonyl group can undergo reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride.

-

Primary Amine Group: The primary amino group is nucleophilic and can participate in a wide range of chemical transformations. These include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

-

dot

Caption: Reactivity profile of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - δ ~3.4-3.6 ppm (t, 2H, N-CH₂-CH₂-NH₂) - δ ~3.2-3.4 ppm (t, 2H, piperidine ring CH₂ adjacent to N) - δ ~2.8-3.0 ppm (t, 2H, N-CH₂-CH₂-NH₂) - δ ~2.2-2.4 ppm (t, 2H, piperidine ring CH₂ adjacent to C=O) - δ ~1.6-1.9 ppm (m, 4H, remaining piperidine ring CH₂) - Broad singlet for NH₂ protons |

| ¹³C NMR | - δ ~172-175 ppm (C=O) - δ ~48-52 ppm (piperidine ring CH₂ adjacent to N) - δ ~40-45 ppm (N-CH₂-CH₂-NH₂) - δ ~38-42 ppm (N-CH₂-CH₂-NH₂) - δ ~30-35 ppm (piperidine ring CH₂ adjacent to C=O) - δ ~20-30 ppm (remaining piperidine ring CH₂) |

| IR (Infrared) | - ~3300-3400 cm⁻¹ (N-H stretch, primary amine) - ~2850-2950 cm⁻¹ (C-H stretch) - ~1640-1680 cm⁻¹ (C=O stretch, lactam) - ~1590-1650 cm⁻¹ (N-H bend) |

| MS (Mass Spec) | - Expected molecular ion peak (M⁺) at m/z 142. |

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amino group serves as a convenient point of attachment for various pharmacophores, allowing for the exploration of structure-activity relationships.

Potential Therapeutic Areas:

-

Oncology: Piperidine and piperidinone derivatives have shown significant promise as anticancer agents.[1] The aminoethyl side chain of this compound can be functionalized to introduce moieties that target specific signaling pathways involved in cancer progression.[1]

-

Neurodegenerative Diseases: The piperidine scaffold is present in numerous drugs targeting the central nervous system.[9] Derivatives of this compound could be explored for their potential as modulators of neurotransmitter receptors or enzymes implicated in neurodegenerative disorders.

-

Infectious Diseases: The piperidine nucleus is a component of various antimicrobial and antiviral agents.[2][10] New derivatives synthesized from this compound could be screened for activity against a range of pathogens.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established chemical transformations. The presence of both a lactam and a primary amine offers a rich platform for chemical modification, enabling the creation of diverse molecular libraries for biological screening. As the demand for novel therapeutics continues to grow, versatile scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2-Aminoethyl)piperidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. 1185303-09-6|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 8. 1-(2-Aminoethyl)-2-piperidinone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-2-one and Its Isomers for Drug Discovery Professionals

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data on this specific isomer, this guide will also offer an in-depth analysis of the closely related and more extensively studied 1-(2-Aminoethyl)piperidin-4-one. This comparative approach is designed to provide researchers and scientists with a broader understanding of the structure-activity relationships and synthetic strategies within this class of compounds.

Part 1: Core Identification and Physicochemical Properties

The accurate identification of a chemical entity is paramount for any research and development endeavor. This section provides the known identifiers for this compound and its hydrobromide salt.

Chemical Identity of this compound

While public domain data on the free base form of this compound is scarce, its hydrobromide salt is commercially available, providing a key reference point for researchers.

| Identifier | Value | Source |

| Chemical Name | This compound hydrobromide | [1] |

| CAS Number | 1185303-09-6 | [2] |

| Molecular Formula (HBr salt) | C₇H₁₅BrN₂O | [3] |

| Molecular Weight (HBr salt) | 223.11 g/mol | |

| Molecular Formula (Free Base) | C₇H₁₄N₂O | [4] |

| Molecular Weight (Free Base) | 142.20 g/mol | [4] |

The IUPAC name for the free base, this compound, is the most logical nomenclature based on its structure. However, it is important to note that one source provides a likely erroneous IUPAC name of "1-(3, 5-dimethylphenoxy)propan-2-amine" for the hydrobromide salt[5], highlighting the need for careful verification of compound identity.

Part 2: Synthesis and Methodologies

Proposed Synthesis of this compound

A logical approach to the synthesis of this compound would involve the N-alkylation of piperidin-2-one with a protected 2-aminoethyl halide, followed by deprotection.

Experimental Protocol: Aza-Michael Addition for N-Substituted Piperidines

A related synthetic strategy for creating N-substituted piperidines involves the aza-Michael reaction. For instance, the synthesis of certain N-substituted piperidines has been achieved through the reaction of a piperidine nitrogen with an appropriate Michael acceptor, such as acrylonitrile or tert-butyl acrylate[2].

DOT Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Part 3: The More Studied Isomer: 1-(2-Aminoethyl)piperidin-4-one

In contrast to the 2-one isomer, 1-(2-Aminoethyl)piperidin-4-one is a more extensively documented compound, offering valuable insights into the potential biological activities of this chemical class.

Chemical Identity of 1-(2-Aminoethyl)piperidin-4-one Hydrochloride

| Identifier | Value | Source |

| Chemical Name | 1-(2-aminoethyl)piperidin-4-one;hydrochloride | [6] |

| Molecular Formula | C₇H₁₅ClN₂O | [6] |

| Molecular Weight | 178.66 g/mol | [6] |

| InChI Key | PUEWBUCZQGKRPY-UHFFFAOYSA-N | [6] |

Biological Activity and Applications

Research indicates that 1-(2-Aminoethyl)piperidin-4-one hydrochloride exhibits significant biological activity, primarily as a modulator of the trace amine-associated receptor 1 (TAAR1)[6]. It has been shown to activate this receptor with an effective concentration (EC50) of approximately 0.507 μM, suggesting its potential as a therapeutic agent for conditions like schizophrenia[6].

The potential applications of 1-(2-Aminoethyl)piperidin-4-one hydrochloride span several areas of research and development:

-

Pharmaceutical Development: Its activity at TAAR1 makes it a compound of interest for the treatment of psychiatric disorders[6][7].

-

Chemical Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic compounds, including other potential drug candidates and agrochemicals[6][7].

-

Research Tool: This compound is utilized in biochemical and pharmacological studies to investigate receptor interactions and the mechanisms of action related to neurotransmitter systems[6][7].

Part 4: Comparative Analysis and Future Directions

The study of isomeric compounds is a cornerstone of medicinal chemistry, as subtle changes in structure can lead to profound differences in biological activity. The piperidinone core, present in both this compound and its 4-one isomer, is a privileged scaffold in drug discovery.

The difference in the position of the carbonyl group from the 4-position to the 2-position would significantly alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities. These changes would, in turn, affect its binding affinity and selectivity for various biological targets.

For researchers in drug development, the limited data on this compound presents an opportunity. The synthesis and biological evaluation of this compound, and a direct comparison with the 4-one isomer, could yield valuable structure-activity relationship (SAR) data. Such studies would contribute to a deeper understanding of the pharmacophore requirements for TAAR1 modulators and other potential targets.

DOT Diagram: Research Workflow for Comparative Analysis

Caption: A proposed workflow for the investigation of this compound.

Part 5: Conclusion

This compound represents an under-explored area within the broader class of aminoethyl-piperidine derivatives. While its synthesis is plausible based on established chemical principles, a concerted research effort is required to fully characterize this compound and unlock its potential therapeutic applications. The more extensively studied 1-(2-Aminoethyl)piperidin-4-one provides a valuable starting point and a compelling rationale for the investigation of its 2-one isomer. For drug development professionals, the exploration of such novel chemical space is a critical component of discovering the next generation of therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. 1185303-09-6|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 3. 1185303-09-6 Cas No. | 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 1185303-09-6|1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide|1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide|-范德生物科技公司 [bio-fount.com]

- 5. eontrading.uk [eontrading.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy 1-(2-Aminoethyl)piperidin-4-one hydrochloride [smolecule.com]

Synthesis of 1-(2-Aminoethyl)piperidin-2-one starting materials

An In-Depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)piperidin-2-one: Strategies and Starting Materials

Introduction

This compound is a heterocyclic compound featuring a δ-valerolactam core functionalized with an aminoethyl side chain at the nitrogen atom. This structure represents a valuable scaffold in medicinal chemistry and drug development. The primary amine offers a reactive handle for further derivatization, while the lactam ring provides conformational rigidity, making it an attractive building block for synthesizing complex molecules with potential therapeutic applications. For instance, the related 1-(2-aminoethyl)piperidine structure is a key component in compounds targeting neurological disorders and serves as a ligand in catalysis.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for preparing this compound. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical logic, the rationale for selecting specific starting materials, and the critical parameters that ensure a robust and reproducible synthesis. We will explore two primary retrosynthetic pathways, offering detailed protocols and comparative analysis to inform laboratory practice.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that give rise to two distinct and viable synthetic strategies. The most intuitive disconnection is at the N1—C7 bond (the bond between the lactam nitrogen and the ethyl side chain), which suggests an N-alkylation approach. A second disconnection within the lactam ring itself suggests a strategy based on ring formation via cyclization.

Caption: Retrosynthetic pathways for this compound.

Strategy A: N-Alkylation of the Piperidin-2-one Core

This is arguably the more direct approach, beginning with the commercially available or readily synthesized piperidin-2-one (δ-valerolactam) and subsequently introducing the aminoethyl side chain. This strategy compartmentalizes the synthesis into three distinct phases: synthesis of the lactam core, N-alkylation, and final deprotection.

Part 1: Synthesis of the Piperidin-2-one (δ-Valerolactam) Starting Material

While δ-valerolactam is commercially available, its synthesis from inexpensive precursors is a well-established process, offering a cost-effective route for large-scale production. The most common and efficient method is the Baeyer-Villiger oxidation of cyclopentanone.

Mechanism and Rationale: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester (or in this case, a cyclic ketone into a lactone). Reagents like hydrogen peroxide can be used for this transformation.[3] The choice of cyclopentanone is strategic due to its low cost and the high regioselectivity of the reaction, which yields the desired six-membered lactone ring.[3] Other pathways, such as those starting from furfural, also exist but are typically more complex.[3]

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclopentanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentanone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.

-

Catalyst and Oxidant Addition: Add a catalytic amount of a Lewis acid (e.g., lithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to the solution.[3] Slowly add 30% aqueous hydrogen peroxide (1.2-1.5 eq) dropwise while maintaining the temperature at 70°C.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the consumption of cyclopentanone by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude δ-valerolactone can be purified by vacuum distillation.

Part 2: N-Alkylation with a Protected Aminoethyl Synthon

Directly alkylating piperidin-2-one with a 2-haloethylamine is problematic, as the primary amine of the reagent can compete in side reactions, leading to polymerization or dimerization. Therefore, the use of an N-protected 2-aminoethyl halide is imperative. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under the basic conditions required for alkylation.

Causality of Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate the lactam nitrogen, which has a pKa of approximately 17-18. This generates the highly nucleophilic lactam anion.

-

Reagent Selection: N-Boc-2-bromoethylamine or N-Cbz-2-chloroethylamine are excellent electrophiles for this reaction. The choice between them often depends on the desired deprotection conditions in the final step.

-

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal, as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.

Caption: Workflow for Strategy A: N-Alkylation of Piperidin-2-one.

Part 3: Final Deprotection

The final step is the removal of the protecting group to unveil the primary amine. The conditions must be chosen carefully to avoid cleaving the lactam ring.

-

Boc Group Removal: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, efficiently removes the Boc group at room temperature.

-

Cbz Group Removal: The Cbz group is typically removed via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4] This method is clean and effective, yielding the product and toluene as the only by-product.

Strategy B: Ring Formation via Intramolecular Cyclization

This strategy builds the lactam ring onto a pre-existing aminoethyl backbone. It is generally a longer route but can be advantageous if substituted ethylenediamine derivatives are the more readily available starting materials.

Core Concept: The synthesis hinges on forming an amide bond between a mono-protected ethylenediamine and a 5-halovaleric acid derivative, followed by a base-mediated intramolecular nucleophilic substitution to close the ring.

Experimental Workflow:

-

Amide Formation: Mono-Boc-ethylenediamine is reacted with 5-bromovaleryl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This forms the linear amide precursor, N-(2-(Boc-amino)ethyl)-5-bromopentanamide.

-

Intramolecular Cyclization: The amide precursor is treated with a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., THF). The base deprotonates the amide nitrogen, creating a nucleophile that attacks the terminal carbon bearing the bromine atom, displacing it to form the six-membered lactam ring.

-

Deprotection: The resulting Boc-protected intermediate is then deprotected under acidic conditions as described in Strategy A to yield the final product.

References

Spectroscopic Characterization of 1-(2-Aminoethyl)piperidin-2-one: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the bedrock of this analytical process. This guide provides a detailed exploration of the expected spectroscopic data for 1-(2-Aminoethyl)piperidin-2-one, a molecule of interest in medicinal chemistry due to its hybrid structure incorporating a lactam and an aminoethyl side chain.

Molecular Structure and Predicted Spectroscopic Behavior

This compound possesses a unique combination of a cyclic amide (a lactam) and a primary amine, which dictates its chemical and spectroscopic properties. The piperidin-2-one ring system is expected to exhibit characteristic signals for its methylene groups and the amide functionality. The aminoethyl side chain introduces additional, distinct spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted ¹H and ¹³C Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound and data from analogous compounds, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidinone ring and the aminoethyl side chain. The predicted chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification and Comparative Analysis |

| H-3 | ~2.4 | t | ~6-7 | Protons adjacent to the carbonyl group are deshielded. Similar protons in 2-piperidinone show a signal around 2.2-2.4 ppm. |

| H-4, H-5 | ~1.8-2.0 | m | - | These methylene protons on the ring are expected to be in a typical aliphatic region, likely overlapping. |

| H-6 | ~3.3 | t | ~6-7 | Protons adjacent to the ring nitrogen are deshielded. In N-substituted piperidines, these protons typically appear in the 3.0-3.5 ppm range. |

| -CH₂- (ethyl, adjacent to ring N) | ~2.6 | t | ~6-7 | This methylene group is adjacent to a nitrogen and will be deshielded. |

| -CH₂- (ethyl, adjacent to -NH₂) | ~2.8 | t | ~6-7 | This methylene group is adjacent to the primary amine. In N-(2-Aminoethyl)piperidine, a similar group appears around 2.7-2.8 ppm.[1] |

| -NH₂ | ~1.5 (variable) | br s | - | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The carbonyl carbon is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification and Comparative Analysis |

| C-2 (C=O) | ~175 | The carbonyl carbon of a lactam is highly deshielded. 2-Piperidinone has a carbonyl signal around 177 ppm.[2] |

| C-3 | ~35 | The carbon adjacent to the carbonyl group. |

| C-4, C-5 | ~22-28 | Aliphatic carbons in the piperidine ring. |

| C-6 | ~50 | The carbon adjacent to the ring nitrogen. In N-substituted piperidines, this carbon appears in the 50-60 ppm range. |

| -CH₂- (ethyl, adjacent to ring N) | ~55 | This carbon is deshielded by the adjacent nitrogen. |

| -CH₂- (ethyl, adjacent to -NH₂) | ~40 | This carbon is also deshielded by the adjacent primary amine. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For this compound, the key absorptions will be from the amide and amine functionalities.

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Justification and Comparative Analysis |

| 3400-3200 | N-H (primary amine) | Symmetric and Asymmetric Stretching | Medium (often two bands) | Primary amines typically show two N-H stretching bands in this region. |

| 2950-2850 | C-H (aliphatic) | Stretching | Strong | Characteristic of the methylene groups in the piperidine ring and ethyl side chain. |

| ~1650 | C=O (amide I band) | Stretching | Strong | This is a characteristic absorption for a cyclic amide (lactam). 2-Piperidinone shows a strong band around 1660 cm⁻¹.[3] |

| 1650-1580 | N-H (primary amine) | Bending (Scissoring) | Medium to Strong | This band can sometimes be obscured by the amide I band. |

| ~1465 | C-H (aliphatic) | Bending (Scissoring) | Medium | Characteristic of CH₂ groups. |

| ~1250 | C-N | Stretching | Medium | For both the amide and amine C-N bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid (if applicable): A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is a modern and convenient method that requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The expected molecular weight of this compound (C₇H₁₄N₂O) is 142.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z = 142 should be observable. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 143 would be prominent.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 112 | [M - CH₂NH₂]⁺ | Cleavage of the C-C bond in the ethyl side chain. |

| 99 | [M - C₂H₅N]⁺ | Alpha-cleavage at the ring nitrogen. |

| 84 | [Piperidine ring fragment]⁺ | Cleavage of the aminoethyl side chain. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperidine ring. |

| 44 | [CH₂NH₂]⁺ | Cleavage of the C-C bond in the ethyl side chain. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Infusion (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) (for ESI): The compound can be separated by LC before entering the mass spectrometer, which is a very common technique for non-volatile compounds.

-

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Key Concepts

To further clarify the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Molecular Structure and NMR Assignments

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways for this compound in MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, we have constructed a detailed and scientifically grounded data set. The experimental protocols outlined herein offer a standardized approach for researchers to acquire and validate this data should they synthesize or isolate this compound. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this and other novel piperidine-based compounds in the field of drug discovery and development.

References

An In-depth Technical Guide to the Biological Activity of 1-(2-Aminoethyl)piperidin-2-one and its Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis, predicted biological activity, and potential therapeutic applications of 1-(2-Aminoethyl)piperidin-2-one and its analogs. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related N-substituted 2-piperidones and compounds bearing the aminoethylpiperidine moiety to build a robust scientific hypothesis for its pharmacological profile. We will explore its potential as a modulator of the GABAergic system, drawing parallels with known neuroactive compounds, and discuss its potential in the context of neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals interested in novel CNS-active compounds.

Introduction: The 2-Piperidone Scaffold and the Significance of N-Substitution

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities, including stimulant, analgesic, and dissociative effects.[2] The introduction of a carbonyl group at the 2-position to form a 2-piperidone (also known as δ-valerolactam) imparts distinct chemical and biological properties. This lactam moiety can influence molecular conformation, polarity, and hydrogen bonding capacity, significantly impacting biological target interactions.

N-substitution of the 2-piperidone ring is a key strategy for modulating pharmacological activity. The nature of the substituent at the nitrogen atom can profoundly alter the compound's affinity and efficacy for various receptors and enzymes. For instance, studies on N-alkyl-substituted piperidine-2-carboxamides have demonstrated that modifications to the N-alkyl side chain can fine-tune pharmacologically relevant properties.[3] Furthermore, a series of 2-piperidone derivatives have been investigated as potential agents for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[4]

This guide focuses on this compound, a molecule that combines the 2-piperidone core with an N-aminoethyl substituent. This specific combination suggests a potential for interesting biological activities, particularly in the central nervous system, which will be the central theme of this exploration.

Proposed Synthesis of this compound

A proposed two-step synthesis is outlined below:

Step 1: N-Alkylation of 2-Piperidone with a Protected Aminoethyl Halide.

To prevent side reactions with the primary amine of the aminoethyl group, a protected derivative such as N-(2-bromoethyl)phthalimide or N-(2-chloroethyl)phthalimide can be used as the alkylating agent. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the lactam nitrogen, forming a nucleophilic anion that subsequently displaces the halide on the electrophilic alkylating agent.

Step 2: Deprotection of the Phthalimide Group.

The resulting N-phthalimidoethyl derivative is then deprotected to yield the desired primary amine. A standard method for phthalimide deprotection is hydrazinolysis, which involves reacting the compound with hydrazine hydrate in a solvent such as ethanol. This reaction cleaves the phthalimide group, releasing the free amine.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2-Piperidone

-

N-(2-Bromoethyl)phthalimide

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

Part A: Synthesis of 1-(2-Phthalimidoethyl)piperidin-2-one

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-piperidone (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.1 eq.) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-phthalimidoethyl)piperidin-2-one.

Part B: Synthesis of this compound

-

Dissolve the 1-(2-phthalimidoethyl)piperidin-2-one (1.0 eq.) from Part A in ethanol.

-

Add hydrazine hydrate (2.0 eq.) to the solution and reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid.

-

Wash the acidic aqueous layer with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of >9 is reached.

-

Extract the basic aqueous layer with dichloromethane (3 x).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Predicted Biological Activity and Mechanism of Action

Based on the structural features of this compound, its primary biological activity is hypothesized to be the modulation of the γ-aminobutyric acid (GABA) system, specifically as a ligand for GABAA receptors. This hypothesis is built upon the following lines of reasoning:

-

Structural Analogy to GABA: The 2-piperidone ring can be considered a conformationally restricted analog of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system.

-

Evidence from Piperine Analogs: Piperine, an alkaloid from black pepper containing a piperidine moiety, and its synthetic derivatives have been shown to be potent modulators of GABAA receptors.[5][6] These studies have demonstrated that modifications to the piperidine ring and its substituents can significantly influence the potency and efficacy of GABAA receptor modulation.[6]

-

Neuroactive Properties of 2-Piperidone Derivatives: Research into 2-piperidone derivatives has revealed their potential as neuroprotective agents, particularly in the context of Alzheimer's disease, where they have been shown to inhibit β-amyloid aggregation and possess anti-inflammatory properties.[4]

Hypothesized Mechanism of Action at the GABAA Receptor

It is proposed that this compound acts as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential.

The proposed binding model for this compound at the GABAA receptor involves the following interactions:

-

The 2-piperidone ring likely interacts with a specific allosteric binding site on the receptor, distinct from the GABA binding site.

-

The carbonyl oxygen of the lactam can act as a hydrogen bond acceptor.

-

The aminoethyl side chain , with its terminal primary amine, can act as a hydrogen bond donor and also engage in ionic interactions, which could be crucial for anchoring the molecule within the binding pocket.

The binding of this compound is predicted to induce a conformational change in the GABAA receptor that enhances the affinity of GABA for its binding site and/or increases the efficacy of channel opening upon GABA binding. This would lead to an increased chloride influx and a potentiation of the inhibitory GABAergic neurotransmission.

Figure 1: Hypothesized mechanism of this compound as a positive allosteric modulator of the GABAA receptor.

Potential Therapeutic Applications

Given its predicted activity as a positive allosteric modulator of GABAA receptors, this compound and its analogs could have therapeutic potential in a range of neurological and psychiatric disorders characterized by GABAergic dysfunction, including:

-

Anxiety Disorders: By enhancing inhibitory neurotransmission, these compounds could exert anxiolytic effects.

-

Epilepsy: Potentiation of GABAergic signaling is a well-established mechanism for anticonvulsant drugs.

-

Insomnia: The sedative effects of GABAA receptor modulators could be beneficial for sleep disorders.

-

Neurodegenerative Diseases: The neuroprotective effects observed in other 2-piperidone derivatives suggest a potential role in conditions like Alzheimer's and Parkinson's disease, possibly through a combination of GABAergic modulation and anti-inflammatory actions.[4]

Proposed Biological Evaluation

To validate the hypothesized biological activity of this compound, a series of in vitro and in vivo assays are proposed.

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity of the compound for the GABAA receptor, competitive binding assays using a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) should be performed on membranes prepared from rodent brain tissue or cell lines expressing specific GABAA receptor subtypes.

-

Electrophysiology: The functional effects of the compound on GABAA receptor activity can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing recombinant GABAA receptors, or patch-clamp recordings from cultured neurons. These experiments will determine whether the compound acts as a positive or negative allosteric modulator and can quantify its potency and efficacy.

-

Cell Viability and Neuroprotection Assays: To investigate potential neuroprotective effects, cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons) can be exposed to neurotoxic insults (e.g., β-amyloid peptides, glutamate, or oxidative stress) in the presence and absence of the compound. Cell viability can be assessed using assays such as the MTT or LDH assay.

-

Anti-inflammatory Assays: The anti-inflammatory properties can be evaluated by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cells) treated with the compound.

In Vivo Assays

-

Animal Models of Anxiety: The anxiolytic potential of the compound can be evaluated in standard behavioral paradigms such as the elevated plus-maze, light-dark box test, and open-field test in rodents.

-

Animal Models of Epilepsy: The anticonvulsant activity can be assessed in models of chemically induced seizures (e.g., pentylenetetrazole or maximal electroshock-induced seizures) or genetic models of epilepsy.

-

Animal Models of Neurodegeneration: In transgenic mouse models of Alzheimer's disease, the compound's effects on cognitive deficits (e.g., in the Morris water maze) and neuropathological markers (e.g., amyloid plaque load) can be investigated.

Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of this compound, a systematic SAR study should be undertaken. This would involve the synthesis and evaluation of a library of analogs with modifications at key positions:

-

Modification of the Aminoethyl Side Chain:

-

Varying the length of the alkyl chain (e.g., aminomethyl, aminopropyl).

-

Introducing substituents on the alkyl chain.

-

Replacing the primary amine with secondary or tertiary amines, or other functional groups.

-

-

Substitution on the 2-Piperidone Ring:

-

Introducing alkyl or aryl substituents at positions 3, 4, 5, or 6 of the piperidone ring to explore the impact of steric and electronic effects on activity.

-

-

Modification of the Lactam Carbonyl:

-

Reduction of the carbonyl to a hydroxyl group.

-

Conversion to a thio-lactam.

-

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a strong scientific case can be made for its potential as a novel modulator of the GABAergic system. Its structural similarity to GABA and to known neuroactive piperidine derivatives provides a solid foundation for this hypothesis. The proposed synthetic route is feasible with standard organic chemistry techniques, and the outlined biological evaluation plan provides a clear roadmap for validating its predicted pharmacological profile. Further research into this compound and its analogs is warranted and could lead to the discovery of new therapeutic agents for a variety of CNS disorders.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Untapped Potential of 1-(2-Aminoethyl)piperidin-2-one: A Technical Guide for the Modern Medicinal Chemist

Introduction: Beyond the Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of blockbuster drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements to engage with biological targets. However, the vast chemical space offered by substituted piperidines remains underexplored. This guide delves into the potential of a specific, yet underutilized, building block: 1-(2-Aminoethyl)piperidin-2-one .

This molecule, a lactam derivative of the piperidine core, offers a unique combination of structural features: a conformationally constrained cyclic amide, a reactive primary amine for diverse functionalization, and the inherent drug-like properties of the piperidine ring. While its direct applications in reported drug candidates are nascent, the principles of medicinal chemistry and the known activities of its constituent fragments strongly suggest its potential in several high-impact therapeutic areas. This guide will provide a forward-looking analysis for researchers, scientists, and drug development professionals on how to leverage this building block in the design of next-generation therapeutics. We will explore its synthesis, potential applications based on isosteric replacements and related scaffolds, and provide detailed protocols to empower its use in drug discovery programs.

Core Synthesis: A Self-Validating Protocol

The efficient and scalable synthesis of this compound is paramount to its utility as a building block. The following protocol is a robust, two-step procedure adapted from standard N-alkylation methodologies for lactams and amines.[3][4] The causality behind each step is explained to ensure reproducibility and understanding.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(2-oxopiperidin-1-yl)ethyl)carbamate

-

Rationale: This step introduces the protected aminoethyl side chain onto the nitrogen of the piperidin-2-one ring. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, forming a highly nucleophilic anion. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that dissolves the reactants and does not interfere with the strong base. The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under basic conditions and its facile removal under acidic conditions. 2-(Boc-amino)ethyl bromide is the corresponding alkylating agent. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with any trace impurities and the lactam, and then allowed to warm to room temperature to drive the substitution reaction to completion.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of piperidin-2-one (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0°C and add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

-

Step 2: Synthesis of this compound (TFA salt)

-

Rationale: This step removes the Boc protecting group to liberate the primary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for Boc deprotection. The reaction is typically rapid and clean, yielding the trifluoroacetate salt of the desired amine, which can often be used directly in subsequent reactions or neutralized to obtain the free base.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq.) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue, the TFA salt of this compound, can be triturated with diethyl ether to yield a solid and used without further purification.

-

Potential Applications in Medicinal Chemistry

The true value of a building block is realized in the biological activity of the molecules it helps create. While direct examples are scarce, we can project the utility of this compound in several cutting-edge areas of drug discovery.

Sigma-1 (σ1) Receptor Ligands for Oncology

The σ1 receptor is a unique intracellular chaperone protein implicated in cancer cell proliferation and survival.[5] Several potent σ1 ligands feature an aminoethyl-piperidine scaffold.[6]

-

Rationale for Application: The aminoethyl portion of the scaffold is often crucial for interaction with the σ1 receptor binding site. The primary amine of our building block serves as a versatile handle for introducing various substituents to probe the receptor's lipophilic pockets. The piperidin-2-one lactam, in place of a simple piperidine, introduces a polar amide bond. This can alter the physicochemical properties of the resulting molecule, potentially improving solubility and metabolic stability. The lactam carbonyl can also act as a hydrogen bond acceptor, offering new interactions within the receptor binding site that are not possible with traditional piperidine-based ligands.

-

Hypothetical Structure-Activity Relationship (SAR) Data:

| Compound ID | R-group on terminal amine | σ1 Ki (nM) (Hypothetical) | Lipophilicity (clogP) (Hypothetical) | Key Feature |

| Ref-1 | Benzyl (on piperidine) | 165 | 3.5 | Known piperidine-based ligand[6] |

| P2O-1 | Benzyl | 120 | 3.2 | Lactam reduces lipophilicity |

| P2O-2 | 4-Fluorobenzyl | 85 | 3.4 | H-bond acceptor on phenyl ring |

| P2O-3 | Cyclohexylmethyl | 50 | 4.0 | Increased lipophilicity in R-group |

| P2O-4 | (4-Fluorophenyl)acetamide | 35 | 2.8 | Additional H-bond donor/acceptor |

Cereblon (CRBN) E3 Ligase Modulators for Targeted Protein Degradation

Targeted protein degradation, utilizing technologies like PROTACs and molecular glues, is a revolutionary approach in drug discovery. Many of the most successful "molecular glue" degraders, such as lenalidomide, are based on a glutarimide (piperidine-2,6-dione) core that binds to the E3 ubiquitin ligase Cereblon (CRBN).[7]

-

Rationale for Application: The piperidin-2-one structure of our building block is a close analog of the glutarimide ring. It retains the cyclic amide system that is critical for CRBN binding. The primary amine on the aminoethyl side chain provides a perfect attachment point for a linker connected to a warhead that binds a target protein, thus enabling the creation of novel PROTACs. Alternatively, derivatization of the amine could lead to the discovery of novel molecular glues with unique target specificities.

Cereblon-Mediated Protein Degradation Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. patents.justia.com [patents.justia.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 1-(2-Aminoethyl)piperidin-2-one Derivatives as Modulators of Disease

This guide provides an in-depth exploration of the therapeutic landscape for 1-(2-aminoethyl)piperidin-2-one and its derivatives. We move beyond a simple cataloging of potential targets to provide a strategic analysis of the most promising avenues for drug discovery, grounded in mechanistic understanding and actionable experimental validation. The inherent structural features of the piperidine scaffold have long made it a cornerstone in medicinal chemistry.[1][2][3] This document will focus on specific derivatives that have shown significant promise in modulating key biological pathways implicated in oncology and neurological disorders.

Chapter 1: The Sigma-1 (σ1) Receptor - A Promising Target in Oncology

The sigma-1 (σ1) receptor has emerged as a high-value target in oncology due to its role in cell survival and proliferation.[4][5] Derivatives of 1-(2-aminoethyl)piperidine have been identified as potent ligands for this receptor, demonstrating significant antiproliferative effects in various cancer cell lines.[4][5][6]

Mechanism of Action: The σ1 Receptor in Cancer

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium signaling, ion channel activity, and cellular stress responses. In cancer cells, upregulation of the σ1 receptor is associated with enhanced survival and resistance to apoptosis. Ligands that bind to the σ1 receptor can modulate its chaperone activity, leading to a disruption of these pro-survival pathways and ultimately inducing cell death.

Structure-Activity Relationship (SAR) Insights

Research into 4-(2-aminoethyl)piperidine scaffolds has revealed key structural determinants for high σ1 receptor affinity and selectivity.[4][5] Notably, substitutions on the piperidine nitrogen have a profound impact on binding. For instance, 1-methylpiperidine derivatives have demonstrated particularly high affinity for the σ1 receptor, while other substituents can significantly reduce this affinity.[4][5] Molecular dynamics simulations have elucidated that these interactions are governed by the ligand's fit within a lipophilic binding pocket composed of specific amino acid residues.[4][5][6]

Experimental Validation Workflow

A robust screening cascade is essential for identifying and characterizing novel σ1 receptor ligands. The following workflow provides a comprehensive approach from initial binding assessment to functional cellular assays.

Caption: A streamlined workflow for the identification and validation of novel σ1 receptor ligands.

Protocol: σ1 Receptor Radioligand Binding Assay

-

Preparation of Membranes: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.

-

Binding Reaction: In a 96-well plate, combine 50 µL of membrane homogenate, 50 µL of radioligand (e.g., [3H]-(+)-pentazocine at a final concentration of 2-5 nM), and 50 µL of the test compound at various concentrations. For non-specific binding determination, use a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).

-

Incubation: Incubate the plate at 37°C for 150 minutes.

-

Termination and Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values using the Cheng-Prusoff equation.

Chapter 2: Modulating the Trace Amine-Associated Receptor 1 (TAAR1) for Neuropsychiatric Disorders

The Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that has garnered significant attention as a potential therapeutic target for psychiatric conditions, including schizophrenia.[7] The discovery of 1-(2-aminoethyl)piperidin-4-one hydrochloride as a TAAR1 modulator highlights the potential of this chemical scaffold in the development of novel antipsychotics.[7]

Mechanism of Action: TAAR1 in Neurotransmission

TAAR1 is expressed in key brain regions involved in monoaminergic neurotransmission, such as the ventral tegmental area and the dorsal raphe nucleus. It functions as a negative modulator of dopamine and serotonin signaling. Activation of TAAR1 leads to a reduction in the firing rate of dopaminergic and serotonergic neurons, suggesting that TAAR1 agonists could offer a novel approach to treating conditions characterized by hyperdopaminergic states, such as schizophrenia.

Pharmacological Profile of a Lead Compound

1-(2-Aminoethyl)piperidin-4-one hydrochloride has been shown to activate TAAR1 with an effective concentration (EC50) of approximately 0.507 μM.[7] This level of potency indicates that the compound is a promising starting point for further optimization to improve its affinity and pharmacokinetic properties for central nervous system applications.

Experimental Validation Workflow

The evaluation of TAAR1 modulators requires a combination of in vitro functional assays and downstream cellular response measurements.

Caption: A multi-tiered approach for the in-vitro characterization of TAAR1 modulators.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture HEK293 cells stably expressing human TAAR1 in DMEM supplemented with 10% FBS and a selection antibiotic.

-

Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a known TAAR1 agonist as a positive control and a vehicle control.

-

Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Chapter 3: Disrupting the MDM2-p53 Interaction in Cancer

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis.[8] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many cancers, p53 is wild-type but its function is abrogated by overexpression of MDM2. Inhibiting the MDM2-p53 interaction is a validated therapeutic strategy to reactivate p53 and induce tumor cell death.[8] Piperidinone-based structures have been successfully developed as potent inhibitors of this interaction.[8]

Mechanism of Action: Restoring p53 Function

MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Small molecule inhibitors that bind to the p53-binding pocket of MDM2 can block this interaction, leading to the stabilization and accumulation of p53. This, in turn, results in the transcriptional activation of p53 target genes, such as p21, which induces cell cycle arrest, and PUMA, which promotes apoptosis.

Design Strategy for Piperidinone-Based Inhibitors

The piperidinone core serves as a rigid scaffold that can be functionalized with substituents that mimic the key p53 residues (Phe19, Trp23, and Leu26) that insert into the MDM2 binding pocket. The design of these inhibitors focuses on optimizing these interactions to achieve high affinity and selectivity.

Experimental Validation Workflow

The discovery of MDM2-p53 interaction inhibitors follows a well-defined path from biochemical assays to cellular and in vivo models.

Caption: A comprehensive screening cascade for the development of MDM2-p53 interaction inhibitors.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

-

Reagents: Use recombinant human MDM2 protein and a p53-derived peptide labeled with a fluorescent donor and acceptor pair for HTRF.

-

Assay Plate Preparation: In a low-volume 384-well plate, add the test compound at various concentrations.

-

Reagent Addition: Add the MDM2 protein and the labeled p53 peptide to the wells.

-

Incubation: Incubate the plate at room temperature for 1 to 4 hours, protected from light.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Chapter 4: Expanding the Therapeutic Horizon

Beyond the well-defined targets in oncology and neuroscience, the this compound scaffold and its relatives have shown promise in other therapeutic areas, warranting further investigation.

-

Antimicrobial and Antifungal Activity: Piperidin-4-one derivatives have demonstrated bactericidal and fungicidal properties.[9] This suggests that the piperidinone core could be a valuable starting point for the development of novel anti-infective agents, an area of critical unmet medical need.

-

Analgesic Properties: Certain alkyl piperidine derivatives have been shown to possess analgesic activity.[10] Further exploration of this activity could lead to the development of new pain management therapies.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds for drug discovery. The demonstrated activity at the σ1 receptor, TAAR1, and in the inhibition of the MDM2-p53 interaction underscores the potential of this chemical framework to address significant unmet needs in oncology and neuropsychiatric disorders. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of these compelling molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 1-(2-Aminoethyl)piperidin-4-one hydrochloride [smolecule.com]

- 8. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to the In Silico Modeling of 1-(2-Aminoethyl)piperidin-2-one Derivatives

Abstract

This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of novel 1-(2-aminoethyl)piperidin-2-one derivatives, a scaffold of interest in modern medicinal chemistry. Moving beyond a simple checklist of methods, this document details the scientific rationale behind each step of the computational drug discovery cascade, from initial ligand preparation to predictive ADMET profiling. We emphasize a self-validating, protocol-driven approach designed to generate robust, reproducible, and actionable data for drug development professionals. Detailed, step-by-step protocols for key open-source software platforms are provided to empower researchers to prioritize candidate molecules for synthesis and experimental validation with higher confidence. The overarching goal is to present a logical and efficient pathway for transforming a chemical idea into a data-rich profile of a potential therapeutic agent.

Chapter 1: The Scientific Imperative for In Silico Modeling

The journey of a drug from concept to clinic is fraught with high attrition rates and prohibitive costs. Computational, or in silico, methods have become indispensable in mitigating these risks by enabling the rapid, cost-effective evaluation of chemical entities before committing to resource-intensive laboratory synthesis.[1][2][3][4] This guide focuses on a specific chemical class, this compound derivatives. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, while the aminoethyl side chain offers a versatile handle for modulating physicochemical properties and target interactions.[5] Recent studies on related aminoethyl-substituted piperidines have demonstrated their potential as ligands for targets like the σ1 receptor, with applications in oncology.[6][7]

By simulating how these molecules might behave in a biological system, we can address critical questions early in the discovery pipeline:

-

Target Engagement: How strongly will a derivative bind to its intended biological target?

-

Binding Mode: What is the precise 3D orientation of the molecule within the target's active site?

-

Structure-Activity Relationship (SAR): Which chemical modifications enhance binding affinity and selectivity?

-

Drug-likeness: Does the molecule possess the fundamental physicochemical properties required to be an orally bioavailable drug?[8][9][10][11][12]

This guide provides the framework to answer these questions systematically.

Chapter 2: The Computational Drug Discovery Cascade

A successful in silico campaign is not a series of disconnected experiments but a logical, cascading workflow where the output of one stage informs the input of the next. Each step serves as a filter to refine a large, hypothetical library of compounds down to a small number of high-priority candidates.

Caption: The In Silico Drug Discovery Cascade.

Chapter 3: Protocol - Ligand Preparation & Library Design

The quality of your input molecules dictates the quality of your results. This protocol ensures that the 3D structures of your derivatives are chemically correct and energetically plausible. We will use RDKit, a powerful open-source cheminformatics toolkit.[13][14][15][16]

Scientist's Note: The Causality of 3D Conformation

A molecule is not a static 2D drawing; it is a flexible 3D entity. Generating a low-energy 3D conformation is critical because docking algorithms require a realistic starting pose.[15] Failing to properly minimize the energy of a ligand can lead to steric clashes or unrealistic geometries, producing meaningless docking scores.

Step-by-Step Protocol using RDKit (Python)

-

Define the Library: Start with a simple list of SMILES (Simplified Molecular-Input Line-Entry System) strings representing your derivatives.

-

Generate 3D Structures: Convert the 2D SMILES into 3D molecular objects and add hydrogens appropriate for a physiological pH (approx. 7.4).

-

Save for Docking: Save the prepared molecules in a format suitable for docking software, such as the .sdf or .mol2 format.

Chapter 4: Protocol - Target Identification and Preparation

The choice of a biological target is hypothesis-driven. For this guide, we will hypothesize that our derivatives target the Sigma-1 Receptor (σ1R) , based on published activity of similar scaffolds.[6][7] We will retrieve its structure from the Protein Data Bank (PDB), the single global archive for macromolecular structural data.[17][18][19][20]

Trustworthiness Pillar: The Importance of a High-Quality Crystal Structure

The axiom "garbage in, garbage out" is paramount here. A high-resolution crystal structure (ideally < 2.5 Å) with a co-crystallized ligand is the gold standard. The native ligand provides a crucial validation point: a reliable docking protocol must be able to accurately reproduce the experimentally observed binding pose of this ligand.

Step-by-Step Protocol

-

Download Structure: Access the RCSB PDB (rcsb.org) and search for a suitable human Sigma-1 Receptor structure. For this example, we'll use PDB ID: 6DK1 . Download the structure in PDB format.

-

Prepare the Receptor: Use a molecular visualization tool like PyMOL or Chimera to prepare the protein for docking. This is a critical cleaning step.

-